5-bromo-N-propylthiophene-2-carboxamide
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Overview
Description
5-Bromo-N-propylthiophene-2-carboxamide is an organic compound with the molecular formula C8H10BrNOS and a molecular weight of 248.14 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a bromine atom at the 5-position and a propyl group attached to the nitrogen atom of the carboxamide group at the 2-position of the thiophene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-propylthiophene-2-carboxamide typically involves the bromination of thiophene followed by the introduction of the propyl group and the carboxamide functionality. One common method includes:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 5-bromothiophene.
Formation of Carboxamide: The 5-bromothiophene is then reacted with a suitable carboxylic acid derivative, such as an acyl chloride or anhydride, to form the corresponding carboxamide.
Introduction of Propyl Group: The final step involves the alkylation of the carboxamide nitrogen with a propyl halide (e.g., propyl bromide) under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-propylthiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.
Amide Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Amide Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Major Products Formed
Substitution Reactions: Various substituted thiophenes depending on the nucleophile used.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrothiophenes.
Amide Hydrolysis: Corresponding carboxylic acid and propylamine.
Scientific Research Applications
5-Bromo-N-propylthiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active thiophene derivatives.
Mechanism of Action
The mechanism of action of 5-bromo-N-propylthiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the carboxamide group can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxamide: Lacks the propyl group, which may affect its solubility and biological activity.
N-Propylthiophene-2-carboxamide: Lacks the bromine atom, which may influence its reactivity and binding properties.
5-Chloro-N-propylthiophene-2-carboxamide: Contains a chlorine atom instead of bromine, which may alter its chemical and biological properties.
Uniqueness
5-Bromo-N-propylthiophene-2-carboxamide is unique due to the presence of both the bromine atom and the propyl group, which can significantly influence its chemical reactivity, solubility, and biological activity. These structural features make it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
5-bromo-N-propylthiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNOS/c1-2-5-10-8(11)6-3-4-7(9)12-6/h3-4H,2,5H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLNOXHJFHHLRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(S1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589326 |
Source
|
Record name | 5-Bromo-N-propylthiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908494-85-9 |
Source
|
Record name | 5-Bromo-N-propylthiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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